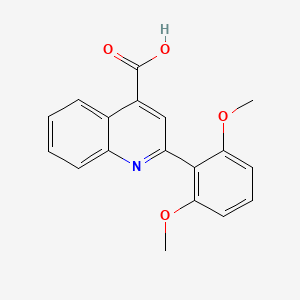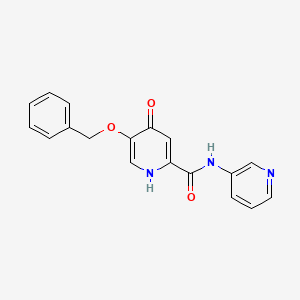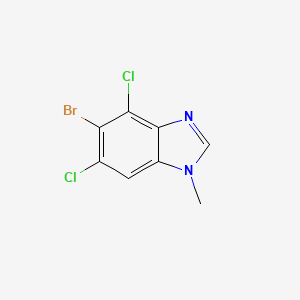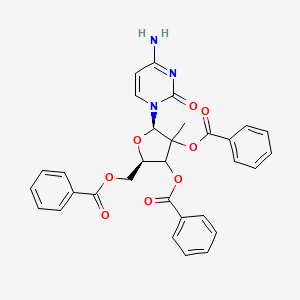
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-: is a quinoline derivative known for its diverse applications in various scientific fields Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction mediums, such as aqueous or solvent-free conditions, can enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies, particularly in the development of fluorescent probes for detecting aliphatic amines and diamines in various samples .
Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . This compound’s unique structure makes it a valuable candidate for developing new drugs.
Industry: Industrially, this compound is used in the synthesis of various materials and as a reagent in analytical chemistry .
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by reacting with aliphatic amines to form highly fluorescent carboxamides . This reaction is facilitated by the compound’s ability to form stable complexes with the target molecules, enhancing their detection and analysis.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: This compound is used as a fluorogenic reagent for liquid chromatographic analysis.
Quinoline-4-carboxylic acid derivatives: These compounds are known for their antioxidant and therapeutic properties.
Uniqueness: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable fluorescent complexes makes it particularly valuable in analytical and medicinal chemistry .
Propriétés
Numéro CAS |
181048-50-0 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-5-9-16(23-2)17(15)14-10-12(18(20)21)11-6-3-4-7-13(11)19-14/h3-10H,1-2H3,(H,20,21) |
Clé InChI |
HMLGEJZZCHPSCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094153.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094155.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)


![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)

![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)

![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
